Mcl1-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mcl1-IN-26 is a potent and selective inhibitor of myeloid cell leukemia 1 (MCL1).
Aplicaciones Científicas De Investigación
MCL1 in Cancer
MCL1 in Lymphoma : MCL1 (Myeloid cell leukemia-1) is often deregulated in cancers, including diffuse large B-cell lymphoma (DLBCL). Specifically, activated B-cell-like DLBCLs express higher MCL1 levels, suggesting that MCL1 contributes to therapy resistance in these cancers. This implies that MCL1 inhibitors could have therapeutic potential in DLBCL treatment (Wenzel et al., 2013).
MCL1 and Fortilin Interaction : MCL1 interacts with fortilin, a nuclear protein. This interaction stabilizes fortilin, suggesting that MCL1 has a broader role beyond apoptosis inhibition. This could have implications for cancer treatments targeting MCL1 (Zhang et al., 2002).
MCL1 in Cellular Processes
MCL1 and Cell Cycle : MCL1 interacts with proliferating cell nuclear antigen (PCNA), influencing cell cycle progression. Overexpression of MCL1 inhibits cell cycle progression, highlighting its role in cell proliferation and potential cancer treatment strategies (Fujise et al., 2000).
MCL1 in Diverse Cancer Models : The MCL1 inhibitor S63845 has demonstrated effectiveness against various cancer cell types, including multiple myeloma, leukemia, and lymphoma, by activating apoptotic pathways. This suggests MCL1's potential as a broad-spectrum target in cancer therapy (Kotschy et al., 2016).
MCL1 Inhibitors and Drug Development
Hot Spots at Mcl1-Inhibitor Interface : Studies on Mcl1 inhibitors, including Mcl1-IN-26, focus on identifying hot spots for binding and designing novel inhibitors to target these sites. This is key for developing new chemotherapeutic agents with improved specificity and efficacy (Marimuthu & Singaravelu, 2018).
MCL1 in Mitochondrial Function : MCL1 is critical for mitochondrial function and autophagy in the heart, suggesting its potential role in cardiac diseases and the need for targeted therapies that consider these functions (Thomas & Gustafsson, 2013).
MCL1 and Tumor Cell Survival : The deubiquitinase USP9X stabilizes MCL1, promoting tumor cell survival and contributing to chemoresistance. Targeting USP9X could be a strategy to overcome MCL1-mediated drug resistance in cancers (Schwickart et al., 2010).
MCL1 in DNA Damage Resistance : Inhibiting mitochondrial-dependent proteolysis of Mcl-1 enhances resistance to DNA damage, highlighting Mcl-1's role in cancer cell survival and potential drug resistance mechanisms (Mills, Malina, & Pelletier, 2012).
MCL1 in Disease Management
MCL1 in Ovarian Adenocarcinoma : MCL1 overexpression in ovarian adenocarcinoma suggests its role in tumor growth and potential as a target for treatment with MCL1 inhibitors like sabutoclax (Li, Song, & Li, 2019).
Chemoresistance Mechanisms and MCL1 : MCL1's role in chemoresistance has been explored, with a focus on its regulation by ubiquitination and deubiquitination. Targeting MCL1 through the ubiquitin-proteasome system offers potential therapeutic options in cancer treatment (Wu, Luo, & Liu, 2020).
Propiedades
Número CAS |
2056238-04-9 |
---|---|
Fórmula molecular |
C45H52ClN5O6S |
Peso molecular |
826.45 |
Nombre IUPAC |
(1S,5S,13R)-13-{[4-Chloro-3-(2-phenylethyl)phenyl]methyl}-5-[(4-methanesulfonylphenyl)methyl]-10-methyl-2,6,10,14,17-pentaazatricyclo[15.8.1.018,23]hexacosa-18(23),19,21-triene3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40-/m0/s1 |
Clave InChI |
QEHQHBCVCNHRGD-AFYOCNOBSA-N |
SMILES |
O=C(C[C@H](CC1=CC=C(S(=O)(C)=O)C=C1)NCCCN(C)C(C[C@@H](CC2=CC=C(Cl)C(CCC3=CC=CC=C3)=C2)N4)=O)N[C@@](C5=O)([H])CCC6=C(C=CC=C6)N5CC4=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Mcl1-IN-26; Mcl1 IN 26; Mcl1IN26; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.